REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH2:5][CH2:6][NH:7][C:8]([C:10]1[NH:11][C:12]([Br:16])=[C:13]([Br:15])[CH:14]=1)=[O:9])C.[OH-].[K+]>O1CCOCC1.O>[Br:15][C:13]1[CH:14]=[C:10]([C:8]([NH:7][CH2:6][CH2:5][C:4]([OH:17])=[O:3])=[O:9])[NH:11][C:12]=1[Br:16] |f:1.2,3.4|
|
Name
|
3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)-amino]-propionic acid ethyl ester
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCNC(=O)C=1NC(=C(C1)Br)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with Et2O (100 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with EtOAc (80 mL×3)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(NC1Br)C(=O)NCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |